3,5-Difluorophenol

Übersicht

Beschreibung

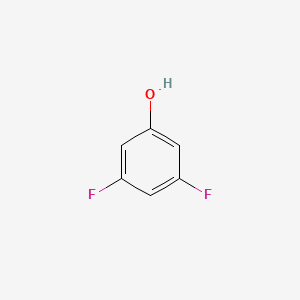

3,5-Difluorophenol is an organic compound with the molecular formula C6H4F2O. It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-difluorophenol involves the diazotization of 3,4,5-trifluoromethylaniline followed by hydrolysis. The process includes the following steps :

Diazotization: 3,4,5-trifluoromethylaniline is added dropwise to a 50% sulfuric acid solution.

Reaction: The mixture is then reacted with 50% hypophosphorous acid solution and a catalyst.

Hydrolysis: The diazonium salt solution is added dropwise and stirred.

Separation and Purification: The product is extracted and purified through rectification.

Another method involves the synthesis of 3,5-difluorophenylboronic acid from 3,5-difluorobromobenzene, followed by oxidation to obtain this compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Reaktionstypen: 3,5-Difluorphenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidation und Reduktion: Die Hydroxylgruppe kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Es kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium, Platin.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während Substitutionsreaktionen verschiedene substituierte Phenole ergeben können .

4. Wissenschaftliche Forschungsanwendungen

3,5-Difluorphenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Enzymen.

Medizin: Untersucht für seinen potenziellen Einsatz in der Arzneimittelentwicklung, insbesondere bei der Synthese von Arzneimitteln mit fluorhaltigen funktionellen Gruppen.

Industrie: Wird bei der Herstellung von Farbstoffen, Kunststoffen und Kautschukzusätzen verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 3,5-Difluorphenol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Das Vorhandensein von Fluoratomen erhöht seine Reaktivität und Stabilität, wodurch es an verschiedenen biochemischen Stoffwechselwegen teilnehmen kann. Es kann bestimmte Enzyme hemmen oder aktivieren und zu verschiedenen biologischen Wirkungen führen .

Ähnliche Verbindungen:

- 2,4-Difluorphenol

- 2,6-Difluorphenol

- 3,4-Difluorphenol

- 4-Fluorphenol

Vergleich: 3,5-Difluorphenol ist aufgrund der spezifischen Positionierung der Fluoratome einzigartig, die seine chemische Reaktivität und physikalischen Eigenschaften beeinflusst. Im Vergleich zu anderen Difluorphenolen kann es unterschiedliche Reaktionsmuster und biologische Aktivitäten aufweisen, was es zu einer wertvollen Verbindung für spezifische Anwendungen macht .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3,5-Difluorophenol (C6H4F2O) is a derivative of phenol characterized by the substitution of two hydrogen atoms on the benzene ring with fluorine atoms at the 3 and 5 positions. This unique structure imparts distinctive chemical properties that make it valuable in numerous applications.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its fluorinated structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its ability to enhance biological activity and stability .

Biological Research

In biological studies, this compound has been investigated for its interactions with enzymes, particularly as an inhibitor of carbonic anhydrase (CA). This enzyme plays a vital role in regulating pH levels and fluid balance in biological systems. The inhibition of CA by this compound can lead to significant physiological effects, making it a candidate for therapeutic applications .

- Biochemical Interactions : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of various xenobiotics and endogenous compounds. This interaction can either activate or inhibit enzymatic activity, impacting metabolic pathways.

Pharmaceutical Development

This compound is recognized as a key intermediate in developing pharmaceuticals. Its unique properties enable the synthesis of drugs with enhanced efficacy and reduced toxicity. For example, it is involved in creating medications for treating gastroesophageal reflux disease and erosive esophagitis .

- Case Study : Research has shown that incorporating fluorine into drug molecules can improve their pharmacokinetic properties, leading to better therapeutic outcomes compared to non-fluorinated counterparts.

Material Science

In material science, this compound is utilized in producing high-performance materials such as polymers and liquid crystal displays. Its incorporation into polymer matrices enhances thermal stability and chemical resistance .

- Applications : The compound is also used in formulating dyes and plastics, contributing to improved material properties.

Agrochemical Formulations

The compound finds applications in agrochemicals as well. It enhances the effectiveness of herbicides and pesticides while minimizing environmental impact. Studies indicate that fluorinated compounds often exhibit lower toxicity and higher efficacy compared to their non-fluorinated analogs .

Wirkmechanismus

The mechanism of action of 3,5-difluorophenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in different biochemical pathways. It can inhibit or activate specific enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Difluorophenol

- 2,6-Difluorophenol

- 3,4-Difluorophenol

- 4-Fluorophenol

Comparison: 3,5-Difluorophenol is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other difluorophenols, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Biologische Aktivität

3,5-Difluorophenol (DFP), an organic compound with the molecular formula C6H4F2O, is a derivative of phenol characterized by the substitution of two hydrogen atoms on the benzene ring with fluorine atoms at the 3 and 5 positions. This compound has garnered attention in biological research due to its unique chemical properties and potential therapeutic applications.

Target Enzymes

The primary biological target of this compound is the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1). DFP acts as an inhibitor of this enzyme, which plays a crucial role in regulating pH and fluid balance in biological systems. The inhibition of carbonic anhydrase can lead to various physiological effects, including alterations in bicarbonate levels and acid-base homeostasis.

Biochemical Interactions

DFP interacts with various enzymes and proteins due to its phenolic structure. It may act as both a substrate and an inhibitor for certain enzymes, influencing their activity significantly. For instance, DFP has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of numerous xenobiotics and endogenous compounds. These interactions can lead to either activation or inhibition of enzymatic activity, affecting metabolic pathways.

Cellular Effects

The compound's effects on cellular processes are diverse:

- Gene Expression : DFP can influence the expression of genes involved in oxidative stress responses, impacting the levels of reactive oxygen species (ROS) within cells.

- Cell Signaling : It may alter cell signaling pathways and metabolic processes by modulating key metabolic enzymes.

- Toxicity : At higher concentrations, DFP exhibits toxicity, leading to potential liver damage and oxidative stress. The toxicological profile varies based on dosage and exposure duration.

Metabolic Pathways

DFP undergoes metabolic transformations primarily through cytochrome P450-mediated oxidation, resulting in hydroxylated metabolites. These metabolites can further participate in conjugation reactions such as glucuronidation or sulfation, enhancing their solubility for excretion. Understanding these metabolic pathways is crucial for assessing the biological activity and toxicity of DFP .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other difluorophenols:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | F-C6H3(OH)-F | Inhibits carbonic anhydrase; interacts with P450s |

| 2,4-Difluorophenol | F-C6H3(OH)-F | Similar interactions but different reactivity patterns |

| 2,6-Difluorophenol | F-C6H3(OH)-F | Varies in enzyme interaction; less studied |

| 4-Fluorophenol | F-C6H4(OH) | Known for lower reactivity compared to DFP |

Case Studies

- Toxicological Studies : Research indicates that prolonged exposure to DFP can lead to adaptive responses in cells, such as upregulation of detoxification enzymes. In animal models, threshold effects were observed where significant biological impacts occurred only at higher dosages.

- Pharmacological Applications : Studies have explored DFP's potential in drug development, particularly its role as an intermediate in synthesizing nitrogen mustards designed for gene-directed enzyme prodrug therapy. These compounds are activated by specific enzymes like carboxypeptidase G2 (CPG2), highlighting DFP's relevance in targeted cancer therapies .

Eigenschaften

IUPAC Name |

3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSSBIMVTMYKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181596 | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-34-0 | |

| Record name | 3,5-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.